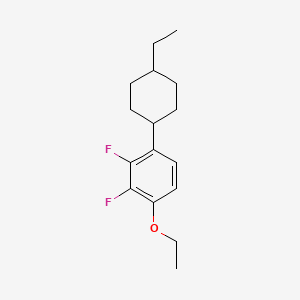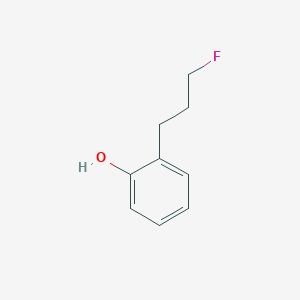
9-Fluoro-1-nonyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-fluoronon-1-yne is an organic compound with the molecular formula C9H15F It is a fluorinated alkyne, characterized by the presence of a fluorine atom attached to a non-1-yne structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoronon-1-yne typically involves the fluorination of non-1-yne. One common method is the reaction of non-1-yne with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 9-fluoronon-1-yne may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive fluorinating agents. The use of continuous flow reactors could be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-fluoronon-1-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to a fluorinated alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alkenes or alkanes.
Substitution: Compounds with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
9-fluoronon-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 9-fluoronon-1-yne exerts its effects depends on the specific reaction or application. In general, the presence of the fluorine atom can influence the reactivity and stability of the compound. Fluorine’s high electronegativity can affect the electron distribution in the molecule, leading to unique reactivity patterns. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
9-fluorenone: A related compound with a ketone functional group instead of an alkyne.
9-fluorononane: A saturated analog without the alkyne functionality.
9-fluoronon-2-yne: A positional isomer with the alkyne group at a different position.
Uniqueness
9-fluoronon-1-yne is unique due to the combination of the fluorine atom and the alkyne functionality. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective transformations, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
463-19-4 |
|---|---|
Fórmula molecular |
C9H15F |
Peso molecular |
142.21 g/mol |
Nombre IUPAC |
9-fluoronon-1-yne |
InChI |
InChI=1S/C9H15F/c1-2-3-4-5-6-7-8-9-10/h1H,3-9H2 |
Clave InChI |
IAJHEMNFBQPVCL-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)


![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)

![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)
